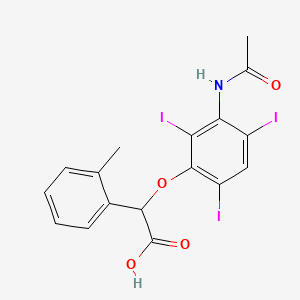![molecular formula C6H10Cl2O2 B14709681 2-{[(1,3-Dichloropropan-2-yl)oxy]methyl}oxirane CAS No. 23916-49-6](/img/structure/B14709681.png)
2-{[(1,3-Dichloropropan-2-yl)oxy]methyl}oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(1,3-Dichloropropan-2-yl)oxy]methyl}oxirane is a chemical compound with the molecular formula C6H10Cl2O2 . It is known for its unique structure, which includes an oxirane ring and two chlorine atoms. This compound is used in various chemical reactions and has applications in multiple fields, including chemistry, biology, and industry.
Méthodes De Préparation
The synthesis of 2-{[(1,3-Dichloropropan-2-yl)oxy]methyl}oxirane typically involves the reaction of epichlorohydrin with 1,3-dichloropropanol under basic conditions . The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the oxirane ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
2-{[(1,3-Dichloropropan-2-yl)oxy]methyl}oxirane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or other reduced products.
Common reagents used in these reactions include sodium hydroxide for substitution reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-{[(1,3-Dichloropropan-2-yl)oxy]methyl}oxirane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-{[(1,3-Dichloropropan-2-yl)oxy]methyl}oxirane involves its interaction with nucleophiles, leading to the formation of various derivatives. The oxirane ring is highly reactive and can undergo ring-opening reactions with nucleophiles, resulting in the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-{[(1,3-Dichloropropan-2-yl)oxy]methyl}oxirane include:
Epichlorohydrin: A compound with a similar oxirane ring but only one chlorine atom.
1,3-Dichloropropanol: A precursor in the synthesis of this compound.
Glycidyl ethers: Compounds with an oxirane ring and various substituents.
The uniqueness of this compound lies in its specific structure, which allows it to undergo a wide range of chemical reactions and be used in diverse applications .
Propriétés
Numéro CAS |
23916-49-6 |
|---|---|
Formule moléculaire |
C6H10Cl2O2 |
Poids moléculaire |
185.05 g/mol |
Nom IUPAC |
2-(1,3-dichloropropan-2-yloxymethyl)oxirane |
InChI |
InChI=1S/C6H10Cl2O2/c7-1-5(2-8)9-3-6-4-10-6/h5-6H,1-4H2 |
Clé InChI |
FELQCBSJXXVATR-UHFFFAOYSA-N |
SMILES canonique |
C1C(O1)COC(CCl)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


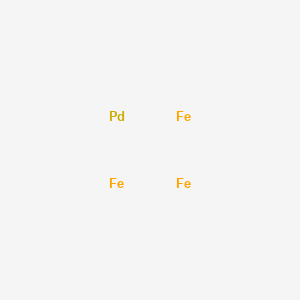


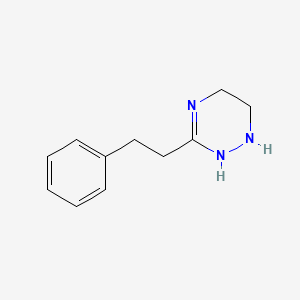
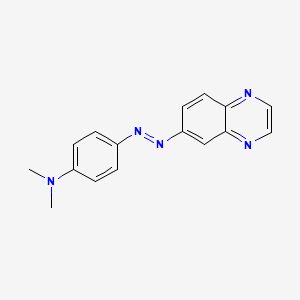
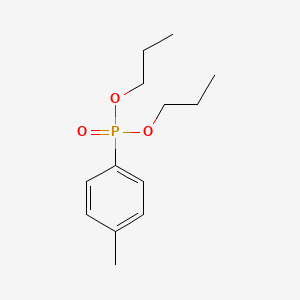
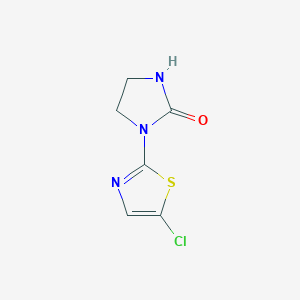

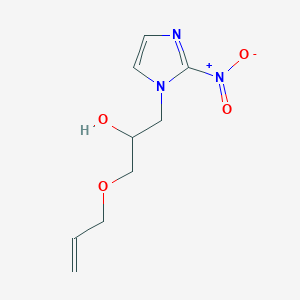
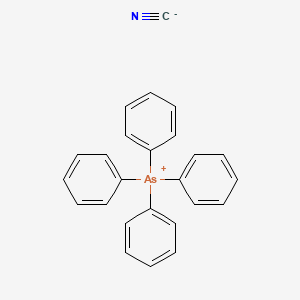


![[(E)-5-(4-fluorophenyl)-4-nitropent-4-enyl] acetate](/img/structure/B14709673.png)
